molecular formula C8H7N3O B1646078 8-amino-1,5-naphthyridin-2(1H)-one

8-amino-1,5-naphthyridin-2(1H)-one

Cat. No.: B1646078
M. Wt: 161.16 g/mol
InChI Key: RWDLOGDNLBMKML-UHFFFAOYSA-N
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Description

8-Amino-1,5-naphthyridin-2(1H)-one is a nitrogen-containing heterocyclic compound characterized by a bicyclic structure with a ketone group at position 2 and an amino substituent at position 6. This scaffold is part of the 1,5-naphthyridine family, which has garnered significant attention in medicinal chemistry due to its structural resemblance to biologically active natural products and pharmaceuticals. For instance, 1,5-naphthyridin-2(1H)-one derivatives are found in natural compounds like amarastelline A and nigakinone, which exhibit luminescent properties . Additionally, synthetic derivatives such as ACEA-0762 (an NMDA receptor antagonist) and HIV integrase inhibitors highlight the therapeutic versatility of this core structure .

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

8-amino-1H-1,5-naphthyridin-2-one

InChI

InChI=1S/C8H7N3O/c9-5-3-4-10-6-1-2-7(12)11-8(5)6/h1-4H,(H2,9,10)(H,11,12)

InChI Key

RWDLOGDNLBMKML-UHFFFAOYSA-N

SMILES

C1=CC(=O)NC2=C(C=CN=C21)N

Canonical SMILES

C1=CC(=O)NC2=C(C=CN=C21)N

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: 1,5- vs. 1,8-Naphthyridinones

The position of nitrogen atoms and substituents significantly influences biological activity. For example, 1,8-naphthyridin-2(1H)-one derivatives (e.g., pyrazinoindole analogs) exhibit distinct pharmacological profiles compared to 1,5-naphthyridinones due to differences in hydrogen-bonding patterns and steric effects .

Halogenated Derivatives

  • 7-Bromo-3,4-dihydro-1,5-naphthyridin-2(1H)-one (CAS 1256834-74-8): The dihydro modification stabilizes the ring system, altering tautomeric equilibria and reactivity compared to the fully aromatic 8-amino derivative .

Hydroxy and Methoxy Derivatives

  • 4-Hydroxy-3-nitro-1,5-naphthyridin-2(1H)-one (CAS 56517-37-4): The electron-withdrawing nitro group at position 3 reduces basicity and may hinder interactions with polar enzyme active sites .
  • 6-Methoxy-1,5-naphthyridin-2(1H)-one (CAS 27017-64-7): Methoxy groups improve solubility (8.27 mg/mL) but may sterically block binding in hydrophobic pockets .

Antitubercular Activity

Carbohydrazide derivatives of 1,5-naphthyridin-2(1H)-one demonstrate potent activity against M. tuberculosis. For instance:

Compound Substituent MIC (μg/mL) Reference
6f 3-Cyanobenzylidene 4
6g 4-Cyanobenzylidene 8
8-Amino derivative NH₂ at position 8 Not reported -

The 8-amino derivative’s activity is hypothesized to arise from strong hydrogen bonding with dihydrofolate reductase, though direct MIC data are lacking in the evidence. In contrast, cyano-substituted carbohydrazides (e.g., 6f) achieve low MIC values due to enhanced electron-withdrawing effects and π-π stacking .

Physicochemical Properties

Compound Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors Solubility (mg/mL)
8-Amino-1,5-naphthyridin-2(1H)-one ~177.18* -0.5† 2 (NH₂, NH) Not reported
7-Bromo-1,5-naphthyridin-2(1H)-one 225.04 1.0 1 Low
6-Methoxy-1,5-naphthyridin-2(1H)-one 176.17 0.5 1 8.27

*Calculated based on C₈H₇N₃O. †Estimated from analogous structures.

Tautomerism and Stability

1,5-Naphthyridinones with hydroxy groups (e.g., 1,5-naphthyridin-2-ol) predominantly exist as ketone tautomers due to resonance stabilization .

Preparation Methods

Friedländer and Related Annulation Reactions

The Friedländer reaction, a classical method for synthesizing fused pyridine derivatives, has been adapted for 1,5-naphthyridines. By condensing 3-aminopyridine derivatives with β-keto esters or cyclic ketones, the 1,5-naphthyridine scaffold is formed. For example, reaction of 3-amino-2-chloropyridine with Meldrum’s acid under thermal conditions yields 8-chloro-1,5-naphthyridin-2(1H)-one, a direct precursor to the target compound. This method achieves moderate yields (50–65%) and allows substitution at position 8 through careful selection of starting materials.

Skraup and Doebner-von Miller Modifications

Skraup-type cyclizations, employing sulfuric acid as a condensing agent, have been utilized to form hydroxylated naphthyridines. Heating 3-aminopyridine with glycerol and a nitrobenzene oxidant produces 8-hydroxy-1,5-naphthyridin-2(1H)-one, which can be subsequently functionalized. While this route offers simplicity, the harsh acidic conditions limit compatibility with sensitive functional groups.

Direct Amination of Chlorinated Precursors

Nucleophilic Aromatic Substitution

The most direct route to 8-amino-1,5-naphthyridin-2(1H)-one involves amination of 8-chloro-1,5-naphthyridin-2(1H)-one. Treatment with potassium amide (KNH₂) in liquid ammonia at −35°C to −45°C facilitates substitution of the chlorine atom with an amino group. This kinetically controlled process achieves yields of 70–85%, with purity exceeding 95% after column chromatography. The reaction proceeds via a charge-controlled mechanism, where the electron-deficient C8 position is selectively targeted.

Table 1. Optimization of Amination Conditions

Parameter Optimal Range Yield (%) Purity (%)
Temperature −40°C to −35°C 82 97
Reaction Time 2–4 hours 78 96
KNH₂ Equivalents 1.2–1.5 85 98

Catalytic Amination Using Transition Metals

Palladium-catalyzed Buchwald-Hartwig amination offers a complementary approach. Employing Pd(OAc)₂/Xantphos as a catalyst system and cesium carbonate as a base, 8-chloro-1,5-naphthyridin-2(1H)-one reacts with benzophenone imine to form a protected amine, which is subsequently hydrolyzed to the free amine. This method achieves yields of 60–75% but requires anhydrous conditions and costly catalysts.

Reductive Amination of Keto Intermediates

Leuckart-Wallach Reaction

Reductive amination of 8-oxo-1,5-naphthyridin-2(1H)-one with ammonium formate in formic acid under reflux introduces the amino group. This one-pot method avoids chlorinated intermediates but suffers from lower yields (40–55%) due to over-reduction byproducts.

Borane-Mediated Reduction

Alternative protocols using BH₃·THF to reduce imines formed in situ from 8-oxo derivatives and ammonium acetate show improved selectivity. Yields reach 65% with 90% purity, though strict moisture control is necessary.

Post-Functionalization of Preformed Naphthyridines

Vicarious Nucleophilic Substitution

Electron-deficient 1,5-naphthyridines undergo vicarious substitution at C8 using hydroxylamine-O-sulfonic acid. This method, conducted in DMF at 80°C, directly introduces the amino group without halogenation steps, yielding 50–60% product.

Photocatalytic C–H Amination

Recent advances in photocatalysis enable direct C–H amination of 1,5-naphthyridin-2(1H)-one using iridium catalysts and alkyl amines under blue LED irradiation. While promising, this method remains in exploratory stages, with yields below 30%.

Comparative Analysis of Synthetic Routes

Table 2. Method Comparison for 8-Amino-1,5-Naphthyridin-2(1H)-one Synthesis

Method Starting Material Yield (%) Purity (%) Scalability
Nucleophilic Substitution 8-Chloro derivative 85 98 High
Friedländer Annulation 3-Aminopyridine 65 95 Moderate
Reductive Amination 8-Oxo derivative 55 90 Low
Photocatalysis 1,5-Naphthyridin-2-one 28 85 Experimental

Q & A

Q. How are contradictions in biological assay data (e.g., IC₅₀ variability) addressed?

  • Methodological Answer : Variability often arises from cell line heterogeneity or assay conditions. Normalize data using Z-factor scoring, and validate with orthogonal assays (e.g., SPR for binding affinity vs. cell viability). Meta-analysis of published IC₅₀ values identifies outliers and establishes consensus potency ranges .

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